

Thermochemical properties of 3-(Cyclopentyloxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Cyclopentyloxy)benzaldehyde

Cat. No.: B1347504

[Get Quote](#)

An In-depth Technical Guide to the Thermochemical Properties of **3-(Cyclopentyloxy)benzaldehyde**

Introduction

3-(Cyclopentyloxy)benzaldehyde is an aromatic aldehyde of interest in organic synthesis and drug discovery. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety analysis, and computational modeling. However, a comprehensive set of experimentally determined thermochemical data for this specific compound is not readily available in the public domain.

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a framework for the experimental determination of the key thermochemical properties of **3-(Cyclopentyloxy)benzaldehyde**. The guide outlines established methodologies, including bomb calorimetry and Differential Scanning Calorimetry (DSC), and uses the well-characterized thermochemical properties of its parent molecule, benzaldehyde, as a reference point.

Physicochemical Properties of 3-(Cyclopentyloxy)benzaldehyde

While extensive thermochemical data is lacking, the basic physicochemical properties of **3-(Cyclopentyloxy)benzaldehyde** have been reported. These properties are essential for

planning experimental work and for theoretical calculations.

Property	Value	Reference
CAS Number	273722-75-1	[1] [2] [3]
Molecular Formula	C ₁₂ H ₁₄ O ₂	[1] [2]
Molecular Weight	190.24 g/mol	[2]
Appearance	Liquid	[2]
LogP	3.25	[2]
Rotatable Bonds	3	[2]

Reference Data: Thermochemical Properties of Benzaldehyde

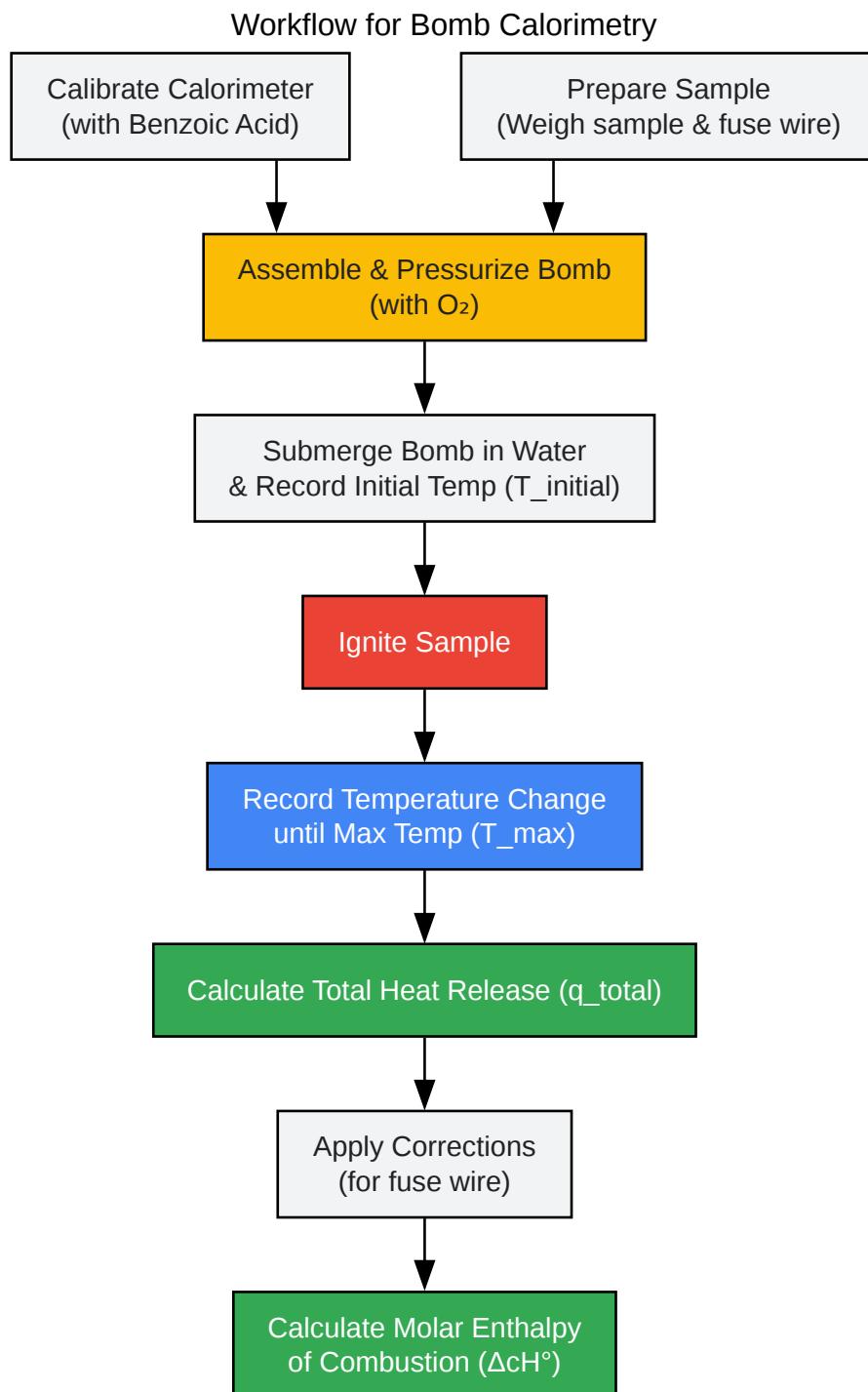
To provide a baseline for estimation and comparison, the experimentally determined thermochemical properties of benzaldehyde (C₇H₆O), the parent molecule of **3-(Cyclopentyloxy)benzaldehyde**, are presented below. These values are sourced from the NIST Chemistry WebBook.[\[4\]](#)

Property	Value	Units
Standard Liquid Enthalpy of Formation (ΔfH° _{liquid})	-87.3 ± 1.0	kJ/mol
Standard Liquid Enthalpy of Combustion (ΔcH° _{liquid})	-3526.0 ± 1.0	kJ/mol
Liquid Phase Molar Entropy (S° _{liquid}) at 298.15 K	206.7	J/mol·K
Liquid Phase Heat Capacity (C _{p,liquid}) at 298.15 K	180.2	J/mol·K

It is anticipated that the addition of the cyclopentyloxy group will significantly alter these values due to the increase in molecular weight, complexity, and the number of bonds.

Experimental Protocols for Thermochemical Analysis

The determination of the core thermochemical properties of **3-(Cyclopentyloxy)benzaldehyde** would require the following experimental techniques.


Determination of Enthalpy of Combustion via Bomb Calorimetry

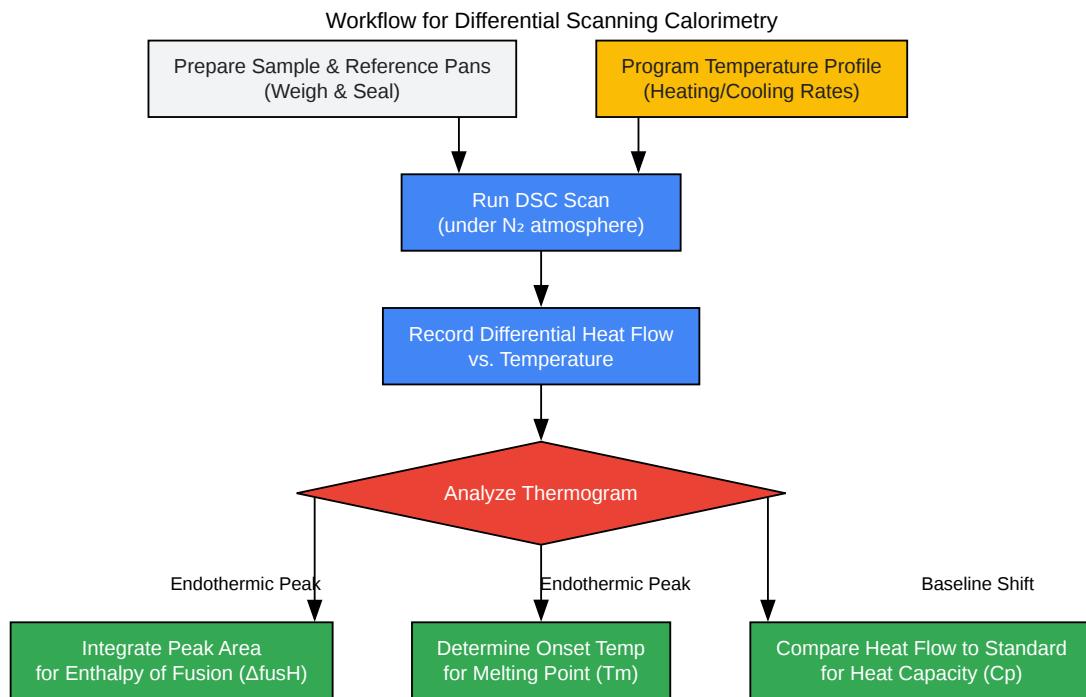
Bomb calorimetry is a standard technique for measuring the heat of combustion of a substance.^[5] The sample is combusted in a constant-volume vessel (the "bomb"), and the heat evolved is absorbed by a surrounding water bath.^{[6][7]}

Experimental Protocol:

- Calibration: The heat capacity of the calorimeter (C_{cal}) must first be determined. This is achieved by combusting a known mass of a standard substance with a known heat of combustion, such as benzoic acid.^[7] The temperature change (ΔT) of the water bath is measured.
 - $C_{cal} = (q_{known} / \Delta T) - m_{water} * c_{water}$
- Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of **3-(Cyclopentyloxy)benzaldehyde** is placed in the sample crucible within the bomb. A fuse wire of known mass and combustion energy is positioned to be in contact with the sample.
- Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the insulated calorimeter vessel. The initial temperature of the water is recorded.
- Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

- Calculation: The total heat released (q_{total}) is calculated from the maximum temperature rise and the heat capacity of the calorimeter.
 - $q_{\text{total}} = C_{\text{cal}} * \Delta T$
- Correction: Corrections are made for the heat released by the combustion of the fuse wire.
- Enthalpy of Combustion: The molar enthalpy of combustion (ΔcH°) is calculated from the corrected heat release and the number of moles of the sample.

[Click to download full resolution via product page](#)


Workflow for Bomb Calorimetry

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow into or out of a sample as a function of temperature or time.^[8] It is used to determine heat capacity (Cp) as well as the temperatures and enthalpies of phase transitions (e.g., melting, boiling).

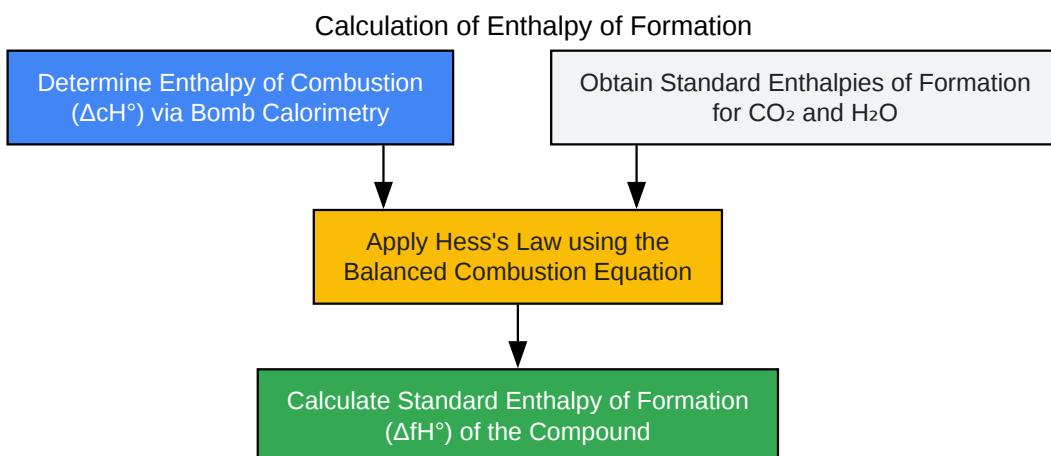
Experimental Protocol:

- Sample Preparation: A small, precisely weighed amount of **3-(Cyclopentyloxy)benzaldehyde** (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a heating-cooling-heating cycle at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
- Data Acquisition: The DSC measures the differential heat flow between the sample and the reference pan required to maintain them at the same temperature. This heat flow is recorded as a function of temperature.
- Data Analysis (Phase Transitions):
 - Endothermic peaks on the heating curve correspond to phase transitions like melting. The onset temperature of the peak is taken as the melting point (Tm).
 - The area under the peak is integrated to determine the enthalpy of fusion ($\Delta_{\text{fus}}H$).
- Data Analysis (Heat Capacity):
 - The heat capacity (Cp) is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions. The heat flow is directly proportional to the heat capacity of the sample.

[Click to download full resolution via product page](#)

Workflow for Differential Scanning Calorimetry

Calculation of Enthalpy of Formation


The standard enthalpy of formation (ΔfH°) is a critical thermodynamic quantity. While it can be determined by various methods, it is most commonly calculated from the experimentally determined enthalpy of combustion (ΔcH°) using Hess's Law.

Methodology:

The combustion reaction for **3-(Cyclopentyloxy)benzaldehyde** is: $\text{C}_{12}\text{H}_{14}\text{O}_2(\text{l}) + 15 \text{ O}_2(\text{g}) \rightarrow 12 \text{ CO}_2(\text{g}) + 7 \text{ H}_2\text{O}(\text{l})$

The standard enthalpy of formation is calculated using the following relationship: $\Delta cH^\circ = [12 * \Delta fH^\circ(\text{CO}_2, \text{g}) + 7 * \Delta fH^\circ(\text{H}_2\text{O}, \text{l})] - [\Delta fH^\circ(\text{C}_{12}\text{H}_{14}\text{O}_2, \text{l}) + 15 * \Delta fH^\circ(\text{O}_2, \text{g})]$

By rearranging the equation, the enthalpy of formation of the compound can be determined, as the standard enthalpies of formation for CO_2 , H_2O , and O_2 are well-known constants.

[Click to download full resolution via product page](#)

Calculation of Enthalpy of Formation

Conclusion

While direct experimental thermochemical data for **3-(Cyclopentyloxy)benzaldehyde** is not currently published, this guide provides the necessary framework for its determination. By employing standard techniques such as bomb calorimetry and Differential Scanning Calorimetry, researchers can obtain crucial data on its enthalpy of combustion, heat capacity, and phase behavior. This information is fundamental for ensuring the safety and efficiency of chemical processes and for the development of accurate computational models in drug

discovery and materials science. The provided protocols and workflows serve as a practical starting point for any laboratory aiming to characterize this and similar novel compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Cyclopentyloxy-benzaldehyde | CAS 273722-75-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Hit2Lead | 3-(cyclopentyloxy)benzaldehyde | CAS# 273722-75-1 | MFCD04037397 | BB-4002831 [hit2lead.com]
- 3. scbt.com [scbt.com]
- 4. Benzaldehyde [webbook.nist.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. monash.edu [monash.edu]
- 7. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [Thermochemical properties of 3-(Cyclopentyloxy)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1347504#thermochemical-properties-of-3-cyclopentyloxy-benzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com